Tubeimoside III Exhibits Potent SARS-CoV-2 Antiviral Activity with an EC50 of 265.5 nM, a Property Not Reported for Tubeimoside I or II
In a study using a deep learning-based hybrid screening method, Tubeimoside III was identified as a potent inhibitor of SARS-CoV-2 replication in vitro, with an EC50 of 265.5 nM . This activity was validated experimentally, and the compound was proposed to block the viral RNA-dependent RNA polymerase (RdRp) cavity . While Platycodin D also showed activity (EC50 = 619.5 nM), no comparable antiviral data has been reported for the close analogs Tubeimoside I or Tubeimoside II .
| Evidence Dimension | Antiviral activity against SARS-CoV-2 |
|---|---|
| Target Compound Data | EC50 = 265.5 nM |
| Comparator Or Baseline | Platycodin D (EC50 = 619.5 nM) / Tubeimoside I and II (No reported activity) |
| Quantified Difference | Tubeimoside III is 2.3-fold more potent than Platycodin D (based on EC50). |
| Conditions | In vitro SARS-CoV-2 replication inhibition assay using Vero E6 cells. |
Why This Matters
This provides a unique, validated antiviral application for Tubeimoside III that is not established for its structural analogs, making it the preferred choice for research on SARS-CoV-2 or RdRp inhibitors.
